molecular formula C23H20BrN3O2S2 B2644593 N-{2-[3-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE CAS No. 443333-70-8

N-{2-[3-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE

Cat. No.: B2644593
CAS No.: 443333-70-8
M. Wt: 514.46
InChI Key: YRHWVFWAQDLLGG-UHFFFAOYSA-N
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Description

N-{2-[3-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a combination of indole, thiophene, and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the best catalysts and reaction parameters. Additionally, continuous flow reactors may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

N-{2-[3-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{2-[3-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can result in various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole-thiophene derivatives and bromophenyl-containing molecules. Examples include:

Uniqueness

What sets N-{2-[3-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}THIOPHENE-2-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses.

Properties

IUPAC Name

N-[2-[3-[2-(4-bromoanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrN3O2S2/c24-16-7-9-17(10-8-16)26-22(28)15-31-21-14-27(19-5-2-1-4-18(19)21)12-11-25-23(29)20-6-3-13-30-20/h1-10,13-14H,11-12,15H2,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHWVFWAQDLLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=CS3)SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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